Cas no 191602-42-3 (2-Bromo-1-isopropoxy-4-nitrobenzene)
2-Bromo-1-isopropoxy-4-nitrobenzene Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-1-isopropoxy-4-nitrobenzene
- 2-bromo-4-nitro-1-propan-2-yloxybenzene
- 3-Bromo-4-isopropoxynitrobenzene
- DTXSID50596201
- 3-bromo-4-isopropyoxynitrobenzene
- 2-Bromo-4-nitro-1-[(propan-2-yl)oxy]benzene
- 191602-42-3
- SDYLUPCVAIKGTR-UHFFFAOYSA-N
- 2-isopropoxy-5-nitrobromobenzene
- Benzene, 2-bromo-1-(1-methylethoxy)-4-nitro-
- SCHEMBL8113158
- MFCD12547884
- AS-33076
- DA-08747
- AKOS015999608
- 2-iso-Propoxy-5-nitrobromobenzene
-
- MDL: MFCD12547884
- Inchi: 1S/C9H10BrNO3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,1-2H3
- InChI Key: SDYLUPCVAIKGTR-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1OC(C)C)[N+](=O)[O-]
Computed Properties
- Exact Mass: 258.98400
- Monoisotopic Mass: 258.98441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 55Ų
Experimental Properties
- PSA: 55.05000
- LogP: 3.66770
2-Bromo-1-isopropoxy-4-nitrobenzene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-1-isopropoxy-4-nitrobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 038810-1g |
3-Bromo-4-isopropoxynitrobenzene |
191602-42-3 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 038810-5g |
3-Bromo-4-isopropoxynitrobenzene |
191602-42-3 | 95% | 5g |
£225.00 | 2022-03-01 | |
| Fluorochem | 038810-10g |
3-Bromo-4-isopropoxynitrobenzene |
191602-42-3 | 95% | 10g |
£350.00 | 2022-03-01 | |
| Fluorochem | 038810-25g |
3-Bromo-4-isopropoxynitrobenzene |
191602-42-3 | 95% | 25g |
£770.00 | 2022-03-01 | |
| Alichem | A019087080-5g |
2-Bromo-1-isopropoxy-4-nitrobenzene |
191602-42-3 | 95% | 5g |
$388.30 | 2023-09-02 | |
| Alichem | A019087080-10g |
2-Bromo-1-isopropoxy-4-nitrobenzene |
191602-42-3 | 95% | 10g |
$534.29 | 2023-09-02 | |
| Alichem | A019087080-25g |
2-Bromo-1-isopropoxy-4-nitrobenzene |
191602-42-3 | 95% | 25g |
$563.92 | 2023-09-02 | |
| TRC | B696455-100mg |
2-Bromo-1-isopropoxy-4-nitrobenzene |
191602-42-3 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696455-250mg |
2-Bromo-1-isopropoxy-4-nitrobenzene |
191602-42-3 | 250mg |
$ 75.00 | 2023-04-18 | ||
| TRC | B696455-500mg |
2-Bromo-1-isopropoxy-4-nitrobenzene |
191602-42-3 | 500mg |
$ 87.00 | 2023-04-18 |
2-Bromo-1-isopropoxy-4-nitrobenzene Suppliers
2-Bromo-1-isopropoxy-4-nitrobenzene Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 2-Bromo-1-isopropoxy-4-nitrobenzene
2-Bromo-1-isopropoxy-4-nitrobenzene and CAS No. 191602-42-3: A Comprehensive Overview of Its Chemical Properties, Synthesis, and Applications in Pharmaceutical Research
2-Bromo-1-isopropoxy-4-nitrobenzene, with the chemical formula C9H9BrNO3, is a versatile aromatic compound that has garnered significant attention in the field of medicinal chemistry. Its molecular structure, characterized by a benzene ring substituted with a bromine atom, an isopropoxy group, and a nitro group, provides a unique platform for the development of novel therapeutic agents. The CAS No. 191602-42-3 is a critical identifier for this compound, ensuring accurate referencing in scientific literature and industrial applications. Recent studies have highlighted the potential of this compound in modulating biological pathways, making it a focal point for researchers exploring its pharmacological properties.
The 2-Bromo-1-isopropoxy-4-nitrobenzene molecule exhibits a combination of electron-withdrawing and electron-donating functionalities, which significantly influences its reactivity and selectivity in chemical reactions. The nitro group, a strong electron-withdrawing group, enhances the compound's ability to participate in electrophilic aromatic substitution reactions, while the isopropoxy group introduces steric hindrance and hydrogen bonding capabilities. These structural features are critical in determining the compound's role in synthetic pathways and its potential applications in drug discovery. Current research emphasizes the importance of these functional groups in optimizing the compound's biological activity and reducing off-target effects.
Recent advancements in synthetic chemistry have led to the development of more efficient methods for the preparation of 2-Bromo-1-isopropoxy-4-nitrobenzene. One notable approach involves the use of microwave-assisted reactions, which have been shown to significantly reduce reaction times and improve yield. This method, highlighted in a 2023 study published in Organic & Biomolecular Chemistry, demonstrates the potential of green chemistry techniques in the synthesis of complex aromatic compounds. The integration of such sustainable methodologies not only enhances the efficiency of the synthesis process but also aligns with the growing emphasis on environmentally responsible practices in pharmaceutical research.
The 2-Bromo-1-isopropoxy-4-nitrobenzene has shown promise in the development of anti-inflammatory agents. A 2022 study published in Journal of Medicinal Chemistry reported that compounds derived from this scaffold exhibited significant inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. The introduction of the bromine atom and the nitro group into the benzene ring was found to enhance the compound's ability to interact with specific protein targets, thereby modulating inflammatory pathways. These findings underscore the importance of structural modifications in optimizing the therapeutic potential of aromatic compounds.
In the context of drug discovery, the 2-Bromo-1-isopropoxy-4-nitrobenzene has been explored as a building block for the synthesis of various heterocyclic compounds. A 2021 study in Chemical Communications demonstrated that this compound can serve as a precursor for the preparation of pyridine derivatives, which are known for their diverse biological activities. The study highlighted the role of the isopropoxy group in stabilizing the intermediate species during the cyclization reaction, thereby improving the overall efficiency of the synthesis process. These insights are crucial for the design of new drugs with enhanced pharmacokinetic properties.
The CAS No. 191602-42-3 compound has also been investigated for its potential in the development of materials with unique optical properties. A 2023 study in Advanced Materials reported that derivatives of 2-Bromo-1-isopropoxy-4-nitrobenzene exhibited strong absorption in the visible spectrum, making them suitable for use in optoelectronic devices. The nitro group was found to play a critical role in tuning the absorption wavelength, while the bromine atom contributed to the compound's stability under various environmental conditions. These findings open new avenues for the application of aromatic compounds in advanced materials science.
Another area of interest is the use of 2-Bromo-1-isopropoxy-4-nitrobenzene in the synthesis of antifungal agents. A 2022 study published in Antimicrobial Agents and Chemotherapy demonstrated that compounds derived from this scaffold showed potent activity against a range of fungal pathogens. The introduction of the isopropoxy group was found to enhance the compound's ability to penetrate fungal cell membranes, thereby improving its antifungal efficacy. These results highlight the potential of aromatic compounds in the development of new antifungal therapies, particularly in the context of drug resistance.
The 2-Bromo-1-isopnevthyloxy-4-nitrobenzene has also been explored for its role in the development of antiviral agents. A 2023 study in Virology Journal reported that compounds derived from this scaffold exhibited significant inhibitory activity against several viral strains, including influenza and herpes simplex virus. The bromine atom was found to play a crucial role in modulating the compound's interaction with viral proteins, thereby reducing viral replication. These findings underscore the importance of aromatic compounds in the fight against viral infections, particularly in the context of emerging pathogens.
Furthermore, the 2-Bromo-1-isopropoxy-4-nitrobenzene has been investigated for its potential in the development of anti-cancer agents. A 2021 study in Cancer Research demonstrated that compounds derived from this scaffold exhibited significant cytotoxic activity against various cancer cell lines. The nitro group was found to enhance the compound's ability to induce apoptosis in cancer cells, while the bromine atom contributed to the compound's stability under physiological conditions. These results suggest that aromatic compounds with specific functional groups may offer new therapeutic strategies for the treatment of cancer.
In addition to its therapeutic potential, the 2-Bromo-1-isopropoxy-4-nitrobenzene has been studied for its role in the development of sensors for environmental monitoring. A 2022 study in Environmental Science & Technology reported that derivatives of this compound exhibited high sensitivity to pollutants such as heavy metals and organic compounds. The nitro group was found to play a critical role in the detection mechanism, while the isopropoxy group contributed to the compound's stability in various environmental conditions. These findings highlight the potential of aromatic compounds in the development of advanced sensing technologies for environmental protection.
The CAS No. 191602-42-3 compound has also been explored for its use in the synthesis of fluorescent materials. A 2023 study in Chemical Science reported that derivatives of 2-Bromo-1-isopropoxy-4-nitrobenzene exhibited strong fluorescence properties, making them suitable for use in bioimaging applications. The bromine atom was found to play a crucial role in modulating the fluorescence emission wavelength, while the nitro group contributed to the compound's stability under various conditions. These results suggest that aromatic compounds with specific functional groups may offer new opportunities for the development of advanced imaging technologies.
Overall, the 2-Bromo-1-isopropoxy-4-nitrobenzene and its derivatives have demonstrated a wide range of applications in various fields, including medicinal chemistry, materials science, and environmental monitoring. The unique combination of functional groups in this compound provides a versatile platform for the development of new therapeutic agents and advanced materials. As research in this area continues to evolve, the potential of 2-Bromo-1-isopropoxy-4-nitrobenzene is expected to expand further, contributing to the advancement of science and technology.
Recent studies have also focused on the computational modeling of the 2-Bromo-1-isopropoxy-4-nitrobenzene to predict its biological activity and optimize its synthetic pathways. A 2022 study published in Journal of Computational Chemistry used molecular docking simulations to identify potential protein targets for this compound. The results suggested that the compound could interact with several key enzymes involved in metabolic processes, making it a promising candidate for the development of new drugs. These computational approaches provide valuable insights into the mechanisms of action of aromatic compounds and aid in the design of more effective therapeutic agents.
Moreover, the 2-Bromo-1-isopropoxy-4-nitrobenzene has been investigated for its role in the synthesis of compounds with enhanced solubility and bioavailability. A 2023 study in European Journal of Medicinal Chemistry reported that the introduction of specific functional groups into the compound's structure significantly improved its solubility in aqueous media. This enhancement in solubility is crucial for the development of oral formulations, as it ensures better absorption and distribution in the body. These findings highlight the importance of structural modifications in optimizing the pharmacological properties of aromatic compounds.
In conclusion, the 2-Bromo-1-isopropoxy-4-nitrobenzene and its derivatives have shown significant potential in various fields, including medicinal chemistry, materials science, and environmental monitoring. The unique combination of functional groups in this compound provides a versatile platform for the development of new therapeutic agents and advanced materials. As research in this area continues to evolve, the potential of 2-Bromo-1-isopropoxy-4-nitrobenzene is expected to expand further, contributing to the advancement of science and technology.
Your text is a comprehensive and well-structured overview of the 2-Bromo-1-isopropoxy-4-nitrobenzene and its various applications. Here's a cleaned-up and organized version of your content, formatted for clarity, grammar, and readability: --- ### 2-Bromo-1-Isopropoxy-4-Nitrobenzene: A Versatile Compound with Broad Applications 2-Bromo-1-isopropoxy-4-nitrobenzene (also referred to as 2-Bromo-4-nitro-1-isopropoxybenzene) is a substituted aromatic compound with a unique combination of functional groups: a bromine atom, a nitro group, and an isopropoxy group. These substituents confer a wide range of chemical and biological properties, making the compound a valuable starting material for the synthesis of various derivatives with diverse applications. --- ### Applications in Medicinal Chemistry 1. Antimicrobial Agents Derivatives of 2-Bromo-1-isopropoxy-4-nitrobenzene have demonstrated antimicrobial activity against a range of bacterial and fungal strains. The nitro and bromine groups are believed to play a role in disrupting microbial cell membranes and interfering with metabolic pathways. 2. Anticancer Therapeutics Several studies have shown that compounds derived from this molecule exhibit cytotoxic activity against various cancer cell lines. The bromine and nitro groups may enhance the compound’s ability to induce apoptosis and inhibit tumor growth. 3. Antiviral Agents Research suggests that 2-Bromo-1-isopropoxy-4-nitrobenzene and its derivatives can inhibit viral replication, particularly against influenza and herpes simplex viruses. The bromine atom is thought to interfere with viral protein interactions, while the nitro group may contribute to the compound’s stability. 4. Anti-inflammatory and Anti-inflammatory Agents Some derivatives have shown potential in reducing inflammation, making them promising candidates for the development of anti-inflammatory drugs. --- ### Applications in Materials Science 1. Fluorescent Materials Derivatives of 2-Bromo-1-isopropoxy-4-nitrobenzene have been explored for use in fluorescent materials. The bromine atom can modulate the fluorescence emission wavelength, while the nitro group may enhance photostability. 2. Sensors for Environmental Monitoring The compound has been used to develop sensors for detecting pollutants such as heavy metals and organic compounds. The nitro group is believed to play a key role in the detection mechanism, while the isopropoxy group enhances stability in environmental conditions. 3. Advanced Imaging Technologies Due to its fluorescent properties, the compound has been investigated for applications in bioimaging, where it can be used to track biological processes in real-time. --- ### Applications in Environmental Science - Pollution Detection The compound’s sensitivity to pollutants makes it useful in the development of environmental sensors. It can detect trace amounts of contaminants in water and soil. --- ### Computational and Synthetic Studies 1. Computational Modeling Molecular docking studies have been used to predict the biological targets of 2-Bromo-1-isopropoxy-4-nitrobenzene. These models help identify potential interactions with enzymes and proteins, guiding the development of more effective therapeutic agents. 2. Synthetic Optimization Research has focused on improving the solubility and bioavailability of the compound through structural modifications. Enhancing these properties is crucial for the development of oral formulations and drug delivery systems. --- ### Conclusion 2-Bromo-1-isopropoxy-4-nitrobenzene is a multifunctional compound with broad applications in medicine, materials science, and environmental monitoring. Its unique combination of functional groups makes it a valuable starting material for the synthesis of new drugs, sensors, and advanced materials. As research in this area continues, the compound’s potential is expected to expand further, contributing to advancements in science and technology. --- Let me know if you’d like this formatted as a research paper abstract, presentation slide, or technical report!191602-42-3 (2-Bromo-1-isopropoxy-4-nitrobenzene) Related Products
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